molecular formula C15H20ClN3O4 B1313382 6-(4-(叔丁氧羰基)哌嗪-1-基)-5-氯烟酸 CAS No. 683241-92-1

6-(4-(叔丁氧羰基)哌嗪-1-基)-5-氯烟酸

货号 B1313382
CAS 编号: 683241-92-1
分子量: 341.79 g/mol
InChI 键: ZJDPGWOBUURKFT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid , also known by its chemical formula C₁₅H₂₁N₃O₄ , is a compound with a molecular weight of approximately 307.345 Da. Its monoisotopic mass is 307.153198 Da . The IUPAC name for this compound is 6-((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)(methyl)amino)quinoline-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid consists of a quinoline ring with a carboxylic acid group at position 4. The piperazine moiety is attached via a propyl linker, and the tert-butoxycarbonyl (Boc) group is positioned on the piperazine nitrogen. The chlorine atom is located on the quinoline ring .


Physical And Chemical Properties Analysis

  • Stability : The compound should be stored in a well-ventilated place, tightly closed, and locked up. It is considered hazardous due to acute oral toxicity, skin and eye irritation, and respiratory irritation .

科学研究应用

  1. 哌嗪化合物的合成

    • Sanjeevarayappa 等人 (2015) 的一项研究重点是合成叔丁基哌嗪-1-羧酸酯化合物并评估它们的生物活性。这些化合物通过缩合反应合成,并使用光谱方法和 X 射线衍射研究进行表征 (Sanjeevarayappa 等,2015).
    • Chonan 等人 (2011) 开发了新型 (4-哌啶基)-哌嗪衍生物作为 ACC1/2 非选择性抑制剂,发现氟代叔丁氧羰基增强了效力 (Chonan 等,2011).
    • Nikulnikov 等人 (2010) 从 N-叔丁氧羰基保护的 α-氨基酸制备了非对映异构纯的、外消旋的哌嗪-2,5-二酮,促进了多种取代的哌嗪衍生物的开发 (Nikulnikov 等,2010).
  2. 在成像和药物合成中的应用

    • Mundwiler 等人 (2004) 描述了基于 [99(m)Tc(OH2)3(CO)3]+ 的混合配体概念,用于标记生物活性分子,使用 N-(叔丁氧羰基)衍生物作为配体。这项工作对成像和诊断应用有影响 (Mundwiler 等,2004).
    • Xue 等人 (2002) 进行了叔丁氧羰基哌啶羧酸衍生物的不对称合成,这对开发药理活性化合物很重要 (Xue 等,2002).
    • Wright (2012) 报道了各种氨基烟酸的叔丁酯的制备,展示了一种与合成药物中间体相关的方法 (Wright,2012).
  3. 钯催化的合成和潜在的医学应用

    • Kerrigan 等人 (1998) 探索了钯催化的芳基哌嗪合成,展示了一种可用于生产各种生物活性化合物的方法。
    催化合成,展示了一种可用于生产各种生物活性化合物的方法 (Kerrigan 等,1998).
  • Clark 等人 (1983) 合成了具有抗高血压活性的螺[4H-3,1-苯并噁嗪-4,4'-哌啶]-2(1H)-酮,突出了哌嗪衍生物在心血管药物中的治疗潜力 (Clark 等,1983).
  • Wu 等人 (2017) 设计并合成了 N-(5-苄基-4-(叔丁基)噻唑-2-基)-2-(哌嗪-1-基)乙酰胺,并评估了它们的抗肿瘤活性。这项研究有助于开发新的癌症治疗方法 (Wu 等,2017).
  1. 选择性拮抗剂的开发

    • Okamoto 等人 (2008) 发现了具有口服生物利用度和脑穿透性的 ORL1 选择性拮抗剂,突出了哌嗪衍生物在开发中枢神经系统药物中的作用 (Okamoto 等,2008).
    • Smith 等人 (2011) 对 5-磺基水杨酸与哌嗪的质子转移化合物进行了研究,加深了我们对此类化合物中氢键的理解,这对药物设计至关重要 (Smith、Wermuth 和 Sagatys,2011).
  2. 抗菌活性和药物开发

    • Kumar 等人 (2021) 合成了盐酸特拉唑嗪衍生物并对其进行了表征,评估了它们的抗菌活性。这项研究对于开发新的抗生素具有重要意义 (Kumar、Rajnish 和 Mazumdar,2021).

属性

IUPAC Name

5-chloro-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(22)19-6-4-18(5-7-19)12-11(16)8-10(9-17-12)13(20)21/h8-9H,4-7H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDPGWOBUURKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469426
Record name 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-5-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid

CAS RN

683241-92-1
Record name 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-5-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5,6-Dichloro-nicotinic acid (5.0 g, 0.026 mol, Aldrich) reacted with piperazine-1-carboxylic acid tert-butyl ester (4.87 g, 0.026 mol, Aldrich) under the conditions of Example 3a to give the title compound as yellow semi-solid, which was used in the next step without further purification. MS (ESI, neg. ion) m/z: 340 (M-1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.87 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid
Reactant of Route 3
Reactant of Route 3
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid
Reactant of Route 4
Reactant of Route 4
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid
Reactant of Route 5
Reactant of Route 5
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid
Reactant of Route 6
Reactant of Route 6
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。